molecular formula C23H23N3O3 B571262 2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one CAS No. 123437-24-1

2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one

Cat. No. B571262
M. Wt: 389.455
InChI Key: HQJMCBTUCNDNRF-UHFFFAOYSA-N
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Description

The compound “2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one” is a complex organic molecule. It contains an imidazo[1,2-a]pyrazin-3(7H)-one core, which is a type of heterocyclic compound . The molecule also contains hydroxybenzyl and hydroxyphenyl groups, which are aromatic rings with hydroxyl (-OH) substituents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazo[1,2-a]pyrazin-3(7H)-one core, with hydroxybenzyl, hydroxyphenyl, and isobutyl groups attached at specific positions . The presence of these functional groups would likely confer specific chemical properties to the molecule.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The hydroxy groups might be involved in hydrogen bonding interactions, and the aromatic rings could participate in π-π stacking interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of hydroxy groups could make the compound capable of forming hydrogen bonds, which could affect its solubility and reactivity . The aromatic rings could contribute to the compound’s stability and could also affect its reactivity .

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. This could involve in vitro and in vivo studies to determine if the compound has any therapeutic potential .

properties

IUPAC Name

6-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-8-(2-methylpropyl)imidazo[1,2-a]pyrazin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3/c1-14(2)11-19-22-25-20(12-15-3-7-17(27)8-4-15)23(29)26(22)13-21(24-19)16-5-9-18(28)10-6-16/h3-10,13-14,27-29H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHROKGQGAHTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC(=CN2C1=NC(=C2O)CC3=CC=C(C=C3)O)C4=CC=C(C=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxybenzyl)-6-(4-hydroxyphenyl)-8-isobutylimidazo[1,2-a]pyrazin-3(7H)-one

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